2,4,6-Tribromophenyl methacrylate

Vue d'ensemble

Description

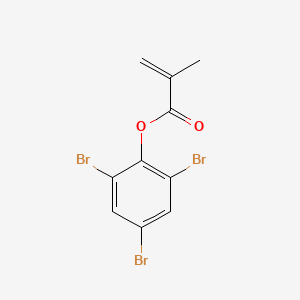

2,4,6-Tribromophenyl methacrylate is an organic compound with the molecular formula C10H7Br3O2 and a molecular weight of 398.87 g/mol . It is a derivative of methacrylic acid and tribromophenol, characterized by the presence of three bromine atoms on the phenyl ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl methacrylate typically involves the esterification of 2,4,6-tribromophenol with methacryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

[ \text{2,4,6-Tribromophenol} + \text{Methacryloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Tribromophenyl methacrylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.

Polymerization: The major product is a polymer with repeating units of this compound.

Applications De Recherche Scientifique

Ophthalmic Applications

TBPM is increasingly utilized in the development of ophthalmic materials, particularly for contact lenses and intraocular implants. Its high refractive index makes it suitable for creating clear and durable lens materials.

Case Study: Hydrogel Compositions

A significant study highlighted the use of TBPM in hydrogel compositions for ophthalmic implants. The research demonstrated that incorporating TBPM into hydrogel matrices improved their mechanical properties and biocompatibility, making them ideal for long-term ocular use .

| Property | Hydrogel with TBPM | Standard Hydrogel |

|---|---|---|

| Refractive Index | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Biocompatibility | Improved | Moderate |

Polymer Coatings

TBPM is employed in the formulation of anticorrosive coatings. Research indicates that copolymers formed from TBPM exhibit superior thermal stability and corrosion resistance when applied to metallic surfaces.

Case Study: Corrosion Resistance

A comparative study focused on the corrosion-resistant performance of TBPM-based copolymers showed that these materials provided effective barrier protection against environmental factors. The study utilized Fourier-transform infrared spectroscopy (FTIR) to characterize the structural properties of the coatings .

| Copolymers Tested | Corrosion Resistance Rating |

|---|---|

| TBPM-co-Glycidyl Methacrylate | Excellent |

| A-(p-Bromophenyl)-2-Methacrylamide-co-Glycidyl Methacrylate | Good |

Copolymerization Processes

TBPM is also significant in copolymerization reactions, where it serves as a monomer to create new polymeric materials with tailored properties.

Case Study: Copolymerization with Maleimides

Research has explored the copolymerization of TBPM with maleimides to develop materials with enhanced thermal and mechanical properties. This process allows for the synthesis of polymers that can be used in high-performance applications such as aerospace and automotive industries .

Mécanisme D'action

The mechanism of action of 2,4,6-Tribromophenyl methacrylate involves its ability to undergo polymerization and form stable polymers. The bromine atoms contribute to the flame-retardant properties of the resulting polymers. Additionally, the methacrylate group allows for easy incorporation into various polymer matrices .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Tribromophenol: A precursor to 2,4,6-Tribromophenyl methacrylate, used in the synthesis of flame retardants.

Methacrylic Acid: A related compound used in the production of various methacrylate esters.

Brominated Epoxy Resins: Similar in application as flame retardants.

Uniqueness

This compound is unique due to the presence of both the tribromophenyl and methacrylate groups, which confer both flame-retardant properties and polymerizability. This dual functionality makes it particularly valuable in the synthesis of specialty polymers and materials .

Activité Biologique

Introduction

2,4,6-Tribromophenyl methacrylate (TBPM) is an organic compound characterized by its tri-brominated phenyl structure attached to a methacrylate group. This unique configuration influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields including polymer chemistry, environmental science, and biochemistry. This article explores the biological activity of TBPM, its applications, and the implications of its use based on recent research findings.

- Chemical Formula : C₁₀H₇Br₃O₂

- Molecular Weight : 325.87 g/mol

- Structure : The presence of three bromine atoms at the 2, 4, and 6 positions on the phenyl ring significantly enhances its reactivity compared to less substituted analogs.

Toxicological Studies

Recent studies have highlighted the toxicological effects of TBPM and its derivatives on aquatic organisms. For instance, research involving 2,4,6-Tribromophenol (TBP) —a related compound—demonstrated significant endocrine disruption in Oreochromis niloticus (Nile tilapia) when exposed to varying concentrations of TBP. The study revealed alterations in hepatosomatic and gonadosomatic indices, oxidative stress markers, and histopathological changes in liver tissues .

| Endpoint | Effect Observed |

|---|---|

| Hepatosomatic Index (HSI) | Decreased in both sexes |

| Gonadosomatic Index (GSI) | No significant change |

| Oxidative Stress Markers | Increased catalase activity and lipid peroxidation |

| Histopathological Changes | Liver lesions observed |

While specific mechanisms of action for TBPM are not well-documented, its brominated structure suggests potential interactions with biological macromolecules. The reactivity with nucleophiles during polymerization processes can lead to modifications in the resultant materials' properties. Additionally, studies indicate that brominated compounds can disrupt endocrine functions by mimicking hormone activity or interfering with hormone signaling pathways .

Copolymerization Studies

TBPM has been utilized in synthesizing copolymers with glycidyl methacrylate (GMA). These copolymers exhibit enhanced thermal stability and corrosion resistance compared to their non-brominated counterparts. The synthesis process involves free-radical polymerization techniques, where different feed ratios influence the copolymer's properties .

| Copolymer Composition | Thermal Stability | Corrosion Resistance |

|---|---|---|

| TBPM-co-GMA | High | Superior |

| PBPMA-co-GMA | Moderate | Lower |

Environmental Impact

The environmental implications of TBPM usage have raised concerns due to its potential toxicity to aquatic life. Studies suggest that exposure to brominated compounds can lead to bioaccumulation and biomagnification in food chains, posing risks to biodiversity . The mechanochemical degradation studies aim to explore efficient methods for debromination and reducing environmental persistence.

Case Studies

- Aquatic Toxicity Assessment : A study on the effects of TBP on Nile tilapia demonstrated significant endocrine disruption and oxidative stress responses at low concentrations over prolonged exposure periods .

- Copolymers for Corrosion Resistance : Research comparing TBPM-based copolymers with traditional coatings showed that TBPM-co-GMA copolymers exhibited superior performance in corrosive environments, making them suitable for industrial applications .

Propriétés

IUPAC Name |

(2,4,6-tribromophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYWJKBZHDIUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191160 | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37721-71-4 | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37721-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037721714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromophenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.